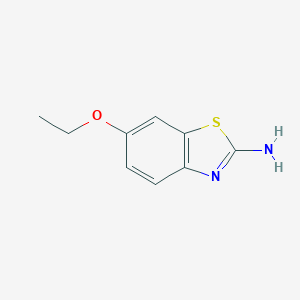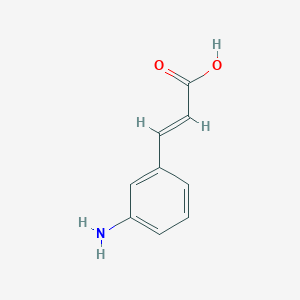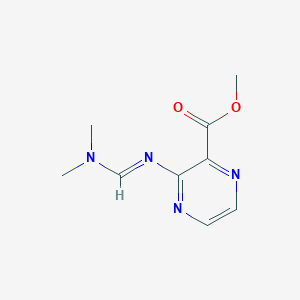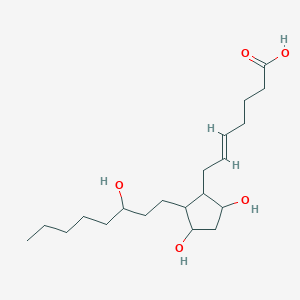
13,14-dihidro-PGF2alfa
Descripción general
Descripción
13,14-dihydro Prostaglandin F2α (13,14-dihydro PGF2α) is the analog of PGF2α which has no unsaturation in the lower side chain. It causes luteolysis in hamsters with a potency five times higher than PGF2α. The ED50 value for 13,14-dihydro PGF2α as a luteolytic agent in hamsters is 1.5 µg/100 g.
13, 14-Dihydro PGF2a, also known as 13, 14-dihydrodinoprost, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. 13, 14-Dihydro PGF2a is considered to be a practically insoluble (in water) and relatively neutral molecule. 13, 14-Dihydro PGF2a has been primarily detected in urine. Within the cell, 13, 14-dihydro PGF2A is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Biología Reproductiva
13,14-dihidro-PGF2alfa juega un papel importante en la biología reproductiva, particularmente en el proceso de luteólisis en el ganado bovino . Se ha observado que el flujo sanguíneo en el cuerpo lúteo (CL) aumenta durante la porción ascendente del pulso de this compound, permanece elevado durante 2 horas después del pico y luego disminuye a la línea de base . Esto sugiere que this compound está involucrado en la regulación del flujo sanguíneo luteal durante la luteólisis espontánea .
Metabolito de Prostaglandina F2alfa
13,14-Dihidro-15-ceto-prostaglandina F2alfa es el principal metabolito circulante de la prostaglandina F2alfa . Se forma mediante la reducción del doble enlace C-13,14 en la 15-ceto-prostaglandina F2alfa por la enzima prostaglandina Δ13-reductasa . Esto sugiere que this compound podría utilizarse como un marcador de la actividad de la prostaglandina F2alfa en el cuerpo .
Mecanismo De Acción
Target of Action
The primary target of 13,14-dihydro-PGF2alpha is the prostaglandin F2alpha (PGF2alpha) . This compound is a major circulating metabolite of PGF2alpha .
Mode of Action
13,14-dihydro-PGF2alpha is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha by the enzyme prostaglandin Δ13-reductase . This process must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase .
Biochemical Pathways
The formation of 13,14-dihydro-PGF2alpha is part of the prostaglandin F2alpha biosynthesis pathway . The compound is a result of the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha, which is a step in the metabolic sequence of prostaglandin F2alpha biosynthesis .
Pharmacokinetics
It is known that the compound is a major circulating metabolite of prostaglandin f2alpha , suggesting that it is likely to be present in the blood and may be subject to the typical processes of absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The formation of 13,14-dihydro-PGF2alpha reflects changes in prostaglandin F2alpha biosynthesis . , suggesting that its presence indicates in vivo activity.
Action Environment
The action of 13,14-dihydro-PGF2alpha is influenced by the presence of specific enzymes, namely prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase . These enzymes are necessary for the formation of the compound, indicating that the cellular environment and the availability of these enzymes can influence the action and efficacy of 13,14-dihydro-PGF2alpha.
Análisis Bioquímico
Biochemical Properties
13,14-dihydro-PGF2alpha is involved in several biochemical reactions. It interacts with enzymes such as prostaglandin reductase, which catalyzes the reduction of the 13,14-double bond in prostaglandin F2alpha to form 13,14-dihydro-PGF2alpha . This interaction is crucial for the metabolism and regulation of prostaglandins in the body. Additionally, 13,14-dihydro-PGF2alpha can interact with various proteins and receptors, influencing cellular signaling pathways and physiological responses .
Cellular Effects
13,14-dihydro-PGF2alpha exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 13,14-dihydro-PGF2alpha has been shown to affect luteolysis in heifers by modulating luteal blood flow and progesterone levels . This compound can also impact the expression of genes involved in inflammation and immune responses, thereby influencing cellular activities and overall physiological functions .
Molecular Mechanism
The molecular mechanism of 13,14-dihydro-PGF2alpha involves its interaction with specific receptors and enzymes. It binds to prostaglandin receptors on the cell surface, triggering a cascade of intracellular signaling events. These events can lead to the activation or inhibition of various enzymes, resulting in changes in gene expression and cellular responses . Additionally, 13,14-dihydro-PGF2alpha can modulate the activity of enzymes involved in prostaglandin metabolism, further influencing its effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13,14-dihydro-PGF2alpha can vary over time. Studies have shown that this compound can induce transient changes in luteal blood flow and progesterone levels in heifers . These effects are often observed within a specific time window and can be influenced by factors such as dosage and experimental conditions. The stability and degradation of 13,14-dihydro-PGF2alpha in vitro and in vivo can also impact its long-term effects on cellular functions .
Dosage Effects in Animal Models
The effects of 13,14-dihydro-PGF2alpha can vary with different dosages in animal models. For example, higher doses of this compound have been shown to induce more pronounced luteolytic effects in heifers, leading to significant changes in luteal blood flow and progesterone levels . Excessive doses may also result in toxic or adverse effects, highlighting the importance of optimizing dosage for desired outcomes .
Metabolic Pathways
13,14-dihydro-PGF2alpha is involved in the metabolic pathways of prostaglandins. It is formed by the reduction of the 13,14-double bond in prostaglandin F2alpha, catalyzed by prostaglandin reductase . This compound can further undergo metabolic transformations, interacting with various enzymes and cofactors involved in prostaglandin metabolism . These interactions can influence metabolic flux and the levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of 13,14-dihydro-PGF2alpha within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various tissues, where it exerts its effects . The localization and accumulation of 13,14-dihydro-PGF2alpha in specific tissues can influence its activity and function .
Subcellular Localization
13,14-dihydro-PGF2alpha is localized in specific subcellular compartments, where it can interact with target molecules and exert its effects. This localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles . The subcellular localization of 13,14-dihydro-PGF2alpha can impact its activity and function, influencing various cellular processes .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQBSJQTCKVWTD-NFUXFLSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315630 | |
| Record name | 13,14-Dihydro-PGF2α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27376-74-5 | |
| Record name | 13,14-Dihydro-PGF2α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27376-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydro-PGF2α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13,14-Dihydroprostaglandin F2α | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDW7J7JKJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 13,14-dihydroprostaglandin F2alpha in the body?
A1: 13,14-dihydroprostaglandin F2alpha, often abbreviated as 13,14-dihydro-PGF2alpha, serves as a key metabolite of prostaglandin F2alpha (PGF2alpha). While not directly involved in biological processes like its parent compound, it acts as a valuable marker for understanding PGF2alpha activity. Elevated levels of 13,14-dihydro-PGF2alpha in plasma are indicative of increased PGF2alpha release and activity within the body [, ]. This relationship allows researchers to indirectly study the effects of PGF2alpha, a compound known for its roles in various physiological processes such as luteolysis, inflammation, and smooth muscle contraction.
Q2: How is 13,14-dihydro-PGF2alpha used to study luteolysis?
A2: 13,14-dihydro-PGF2alpha serves as a valuable indicator of PGF2alpha activity in studies exploring luteolysis, the process of corpus luteum regression. Research has shown a close temporal relationship between elevated levels of 13,14-dihydro-PGF2alpha in plasma and the decline of progesterone levels, a hallmark of luteolysis [, ]. This correlation is observed across different species, including heifers [] and pony mares []. By monitoring 13,14-dihydro-PGF2alpha levels, researchers can gain insights into the timing and dynamics of PGF2alpha release during luteolysis.
Q3: Can 13,14-dihydro-PGF2alpha levels be used to assess the efficacy of PGF2alpha administration?
A3: Yes, measuring plasma concentrations of 13,14-dihydro-PGF2alpha following PGF2alpha administration can help evaluate the treatment's efficacy. In a study involving pony mares, researchers observed a dose-dependent increase in 13,14-dihydro-PGF2alpha levels after administering different doses of the synthetic PGF2alpha analogue, dinoprost []. This finding suggests that 13,14-dihydro-PGF2alpha levels can reflect the extent of PGF2alpha activity induced by such treatments.
Q4: What is the connection between 13,14-dihydro-PGF2alpha and inflammation?
A4: 13,14-dihydro-PGF2alpha can be used as a marker for inflammation, particularly in the context of asthma [, ]. Allergen-provoked asthma attacks in patients led to a significant increase in 13,14-dihydro-PGF2alpha levels, suggesting a potential role of PGF2alpha in the inflammatory cascade during such attacks []. This link highlights the potential of 13,14-dihydro-PGF2alpha as a tool for studying the inflammatory mechanisms associated with asthma and other inflammatory conditions.
Q5: Are there alternative compounds or methods to study PGF2alpha activity?
A5: While 13,14-dihydro-PGF2alpha is a valuable marker, other approaches exist to investigate PGF2alpha activity. Direct measurement of PGF2alpha levels is possible but challenging due to its rapid metabolism. Other metabolites like 5alpha, 7alpha-dihydroxy-11-ketotetranorprosta-1,16-dioic acid can also be measured []. Additionally, researchers can investigate the expression and activity of enzymes involved in PGF2alpha synthesis and signaling pathways to understand its role in various physiological and pathological conditions.
Q6: How does the stability of 13,14-dihydro-PGF2alpha compare to PGF2alpha?
A6: 13,14-dihydro-PGF2alpha exhibits greater stability compared to PGF2alpha, making it a more suitable marker for research [, ]. While PGF2alpha is rapidly metabolized in the body, 13,14-dihydro-PGF2alpha persists for a longer duration, allowing for more reliable and consistent measurements in biological samples. This enhanced stability contributes to its utility in studying PGF2alpha-related processes.
Q7: What are the limitations of using 13,14-dihydro-PGF2alpha as a marker for PGF2alpha activity?
A7: Despite its usefulness, relying solely on 13,14-dihydro-PGF2alpha as a marker for PGF2alpha activity has limitations. It's crucial to acknowledge that other factors beyond PGF2alpha metabolism can influence 13,14-dihydro-PGF2alpha levels. For instance, certain drugs like indomethacin can affect the production of PGF2alpha metabolites []. Therefore, interpreting 13,14-dihydro-PGF2alpha data requires considering potential confounding factors and integrating findings with other experimental evidence.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


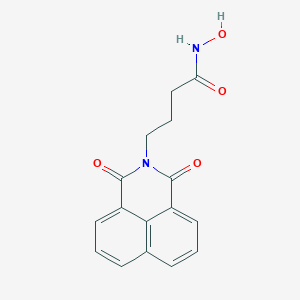
![6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one](/img/structure/B160223.png)
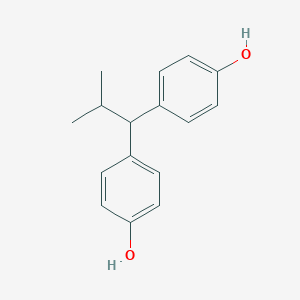
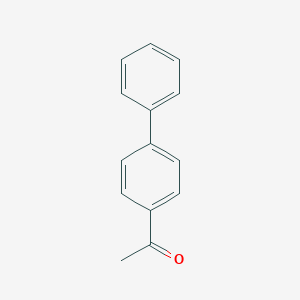
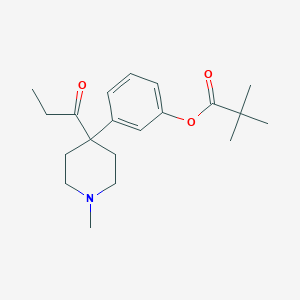
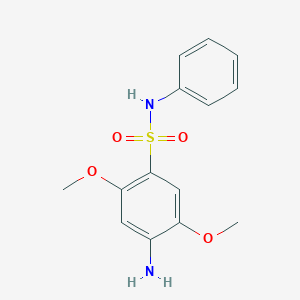
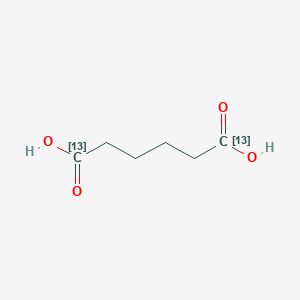
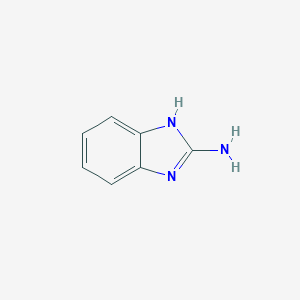
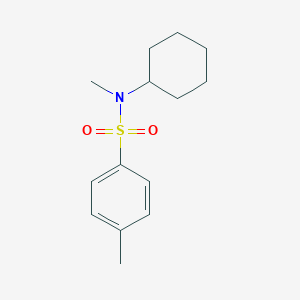
![[[(2R,3S)-5-[3-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-4-aminopyrazolo[3,4-d]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B160236.png)
